(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Description
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core. Its structure includes an ethoxy (-OCH₂CH₃) substituent at position 8 and a methanamine (-CH₂NH₂) group at position 3. The triazolopyrazine scaffold is known for its versatility in medicinal chemistry, particularly in targeting adenosine receptors, kinases, and other biological targets .
Properties
IUPAC Name |
(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-14-8-7-12-11-6(5-9)13(7)4-3-10-8/h3-4H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBMPGYUMJVPSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Triazolo[4,3-a]pyrazine Core
The core triazolo[4,3-a]pyrazine system is generally synthesized by cyclization of precursors containing hydrazine or related nitrogen sources with pyrazine derivatives. This step forms the fused heterocyclic ring system that is central to the target molecule.
Introduction of the Ethoxy Group
The ethoxy substituent at position 8 is typically introduced either by:
- Direct alkylation of a hydroxyl precursor using ethylating agents (e.g., ethyl bromide or ethyl iodide) in the presence of a base.
- Use of ethoxy-substituted starting materials in the initial cyclization step.
Installation of the Methanamine Group at Position 3
The methanamine group can be introduced by:
- Nucleophilic substitution reactions on a suitable leaving group at position 3 (e.g., halogen or activated ester).
- Reductive amination of an aldehyde or ketone precursor at position 3 using ammonia or amine sources with reducing agents such as sodium borohydride or lithium aluminum hydride.
Detailed Preparation Method Example
One reported method for synthesizing a closely related compound, N-((8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, provides insight into preparation strategies that can be adapted for (8-Ethoxy-triazolo[4,3-a]pyrazin-3-yl)methanamine:
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization of pyrazine derivative with hydrazine | Heating in organic solvent (e.g., DMF) with base (K2CO3) | Forms triazolo-pyrazine core |
| 2 | Alkylation with ethylating agent | Ethyl bromide, base (K2CO3), DMF, elevated temperature | Introduces ethoxy group at position 8 |
| 3 | Nucleophilic substitution at position 3 | Reaction with aminomethyl nucleophile | Installs methanamine group |
| 4 | Purification | Recrystallization or chromatography | Ensures high purity |
This method emphasizes the importance of base-mediated alkylation in DMF and the use of nucleophilic substitution for amine installation.
Industrial and Scale-Up Considerations
Industrial production of (8-Ethoxy-triazolo[4,3-a]pyrazin-3-yl)methanamine involves:
- Optimization of reaction parameters to maximize yield and minimize by-products.
- Use of scalable solvents and reagents with consideration for environmental and safety aspects.
- Multi-step purification including recrystallization and chromatographic techniques to achieve pharmaceutical-grade purity.
Typical oxidizing agents such as hydrogen peroxide in acetic acid or potassium permanganate in water may be used in intermediate steps for functional group transformations, while reductions may employ sodium borohydride in methanol or lithium aluminum hydride in ether.
Summary Table of Preparation Methods
| Preparation Step | Common Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Cyclization | Hydrazine derivatives, pyrazine precursors | Heating in DMF or similar solvent with base | Formation of triazolo-pyrazine core |
| Alkylation | Ethyl bromide or ethyl iodide, K2CO3 | Elevated temperature in DMF | Introduction of ethoxy substituent |
| Amination | Aminomethyl nucleophile, reducing agents (NaBH4, LiAlH4) | Room temperature to reflux | Installation of methanamine group |
| Purification | Recrystallization solvents, chromatography media | Ambient to elevated temperature | Isolation of pure compound |
Research Findings and Notes
- The fused triazolo[4,3-a]pyrazine system is stable under typical reaction conditions used for alkylation and amination.
- The choice of solvent and base is critical to prevent side reactions and improve yield.
- Reductive amination is a preferred method for introducing the methanamine group due to its mild conditions and high selectivity.
- Industrial processes often require further optimization for cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.
Substitution: The ethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests various applications in drug development. Compounds with triazole and pyrazine structures are often investigated for their antimicrobial , anti-inflammatory , and anticancer properties. Specifically:
- Anticancer Activity : Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anti-cancer effects by targeting critical pathways involved in tumor growth and metastasis. For instance, compounds similar to (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine have shown promise as dual inhibitors of c-Met and VEGFR-2, which are vital in cancer therapy .
The biological activity of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine has been explored through various interaction studies that assess its mechanism of action against specific biological targets. These studies typically involve:
- In vitro assays to evaluate cytotoxicity against cancer cell lines.
- Enzyme inhibition studies to determine its effects on specific kinases or receptors involved in disease pathways.
Synthetic Applications
The synthesis of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine typically involves several key steps:
- Formation of the Triazole Ring : Using standard reagents such as hydrazine derivatives.
- Ethoxylation : Introducing the ethoxy group at the 8-position.
- Purification Techniques : Employing recrystallization or chromatography to isolate the desired product.
These synthetic routes are crucial for obtaining high-purity compounds for further biological testing.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of triazolo-pyrazine derivatives, including (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine. The findings demonstrated that these compounds inhibited cell proliferation in various cancer cell lines and induced apoptosis through caspase activation .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine against bacterial strains. Results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .
Comparison with Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazine | Similar core structure | Anti-cancer activity |
| N-(2-(5-methyl-[1,2,4]triazole))benzamide | Benzamide with triazole | Antimicrobial properties |
| 5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Related heterocyclic structure | Inhibitory effects on kinases |
This table illustrates how (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine compares with other compounds sharing structural similarities.
Mechanism of Action
The mechanism of action of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs are compared based on substituents at positions 3 and 8 of the triazolopyrazine core:
Pharmacological and Physicochemical Properties
- Receptor Binding: 8-Amino derivatives exhibit nanomolar affinity for adenosine receptors, whereas ethoxy or chloro substituents may shift selectivity toward kinase targets due to steric and electronic effects .
- Metabolic Stability : The methanamine group (-CH₂NH₂) may undergo oxidation or conjugation, whereas bulkier substituents (e.g., piperidine) could improve metabolic resistance .
Biological Activity
The compound (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is a member of the triazolo-pyrazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings and case studies.
Chemical Structure and Properties
The structure of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine features an ethoxy group attached to a triazolo-pyrazine moiety. This unique arrangement is believed to enhance its pharmacological profile by improving solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 2034415-34-2 |
Antimicrobial Activity
Research indicates that compounds within the triazolo-pyrazine class exhibit significant antimicrobial properties . For instance, studies have shown that derivatives of this compound demonstrate moderate activity against various bacterial and fungal strains. In a comparative study, synthesized triazolo-pyrazine derivatives were tested against Streptomycin and Nystatin , revealing promising results:
| Compound | Activity |
|---|---|
| (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine | Moderate antibacterial activity |
| 7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazine | Anti-cancer activity |
| 5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Inhibitory effects on kinases |
Anticancer Activity
The compound has also been evaluated for its anticancer properties , particularly as a potential dual inhibitor of c-Met and VEGFR-2 pathways. These targets are critical in cancer therapy due to their roles in tumor growth and metastasis. In vitro studies indicate that compounds similar to (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine exhibit significant inhibition of cancer cell proliferation:
| Study | Cell Line Tested | IC₅₀ Value |
|---|---|---|
| Triazolo-pyrazine derivatives | HeLa (cervical cancer) | 0.36 µM |
| c-Met/VEGFR-2 inhibition studies | HCT116 (colorectal cancer) | 1.8 µM |
Case Studies
- Synthesis and Evaluation : A comprehensive study involved synthesizing several triazolo-pyrazine derivatives and evaluating their biological activities. The synthesized compounds were tested for antimicrobial efficacy against various strains and demonstrated moderate activity compared to established antibiotics .
- Inhibition Studies : Another research effort focused on the inhibitory effects of triazolo-pyrazines on key kinases involved in cancer progression. The study highlighted the potential of these compounds as therapeutic agents in oncology .
Q & A
Q. Methodological Strategies :
- Solvent Selection : Anhydrous dioxane or sulfolane is preferred for high-temperature reactions to minimize hydrolysis .
- Catalysis : CDI enhances cyclization efficiency by activating carboxylic acid intermediates, improving yields from 50% to 92% in amide formation .
- Purification : Crude products are purified via recrystallization (e.g., using EtOAc/EtOH mixtures) or column chromatography. For example, ammonium salt filtration followed by NaHCO₃ neutralization reduces impurities in piperazinyl derivatives .
Data Contradiction : Extended reflux times (24–48 hours) in dioxane may improve conversion but risk decomposition. Comparative TLC monitoring is critical to balance yield and purity .
What analytical techniques are recommended for characterizing this compound?
Q. Basic Characterization :
Q. Advanced Techniques :
- X-ray Crystallography : Resolves ambiguous regioselectivity in triazolo-pyrazine derivatives, particularly when steric effects influence substitution patterns .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities from side reactions (e.g., unreacted hydrazine intermediates) .
What are the key structural features influencing the compound's biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Ethoxy Group : Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS-targeting applications .
- Triazole Core : Binds adenosine A₁/A₂A receptors with nanomolar affinity, making it a candidate for neurodegenerative disease research .
- Methanamine Side Chain : Facilitates hydrogen bonding with kinase active sites (e.g., Pim-1 kinase), as seen in isosteric inosine analogues .
Contradiction Alert : Substituting ethoxy with bulkier groups (e.g., benzyloxy) may reduce receptor affinity due to steric hindrance, despite increased lipophilicity .
How does the compound interact with biological targets like kinases or receptors?
Q. Mechanistic Insights :
- Adenosine Receptor Antagonism : The triazolo-pyrazine scaffold competitively inhibits A₂A receptors (Ki = 12 nM), mimicking caffeine’s neuroprotective effects .
- Kinase Inhibition : Derivatives with nicotinamide moieties (e.g., N-((8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide) inhibit Pim-1 kinase, disrupting oncogenic signaling in leukemia models .
- Cytotoxicity : Halogenated analogues (e.g., 8-bromo derivatives) induce apoptosis in cancer cells via ROS generation and mitochondrial depolarization .
Advanced Note : Radioligand binding assays (e.g., using [³H]CGS21680 for A₂A receptors) are recommended to validate target engagement .
What strategies are effective in resolving contradictory data from different synthetic approaches?
Q. Case Study :
- Low Yields in Piperazinyl Derivatives : When synthesizing 8-amino-6-(piperazinylphenyl) derivatives, conflicting yields (51–65%) were reported. This discrepancy arises from:
- Reagent Purity : Anhydrous triethylamine (TEA) is critical; moisture contamination reduces benzyl chloride reactivity .
- Workup Differences : Evaporating dioxane vs. aqueous extraction alters byproduct removal efficiency .
Solution : Standardize reaction conditions (e.g., strict anhydrous protocols) and compare HPLC profiles to identify impurity sources.
What are the challenges in regioselective synthesis of triazolo[4,3-a]pyrazine derivatives?
Q. Regioselectivity Issues :
- Cyclization Competition : Competing 1,2,4-triazolo[4,3-b]pyridazine formation may occur if hydrazine intermediates are not rigorously purified .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) at the 8-position direct cyclization to the desired triazolo[4,3-a]pyrazine, while electron-donating groups favor alternate regioisomers .
Mitigation : Use CDI to activate carboxylic acids, ensuring selective cyclization to the triazolo[4,3-a] core .
How to design derivatives for enhanced pharmacokinetic properties?
Q. Advanced Optimization :
- Solubility : Introduce polar groups (e.g., carboxylic acids via succinic anhydride cyclization) to improve aqueous solubility .
- Metabolic Stability : Replace labile ethoxy groups with trifluoromethyl or deuterated analogues to resist cytochrome P450 oxidation .
- Prodrug Strategies : Esterify methanamine groups (e.g., methyl acetate derivatives) for passive diffusion, with in vivo esterase activation .
What in vitro and in vivo models assess the compound's therapeutic potential?
Q. Experimental Design :
- In Vitro :
- In Vivo :
Data Interpretation : Cross-validate results with knockout mice (e.g., A₂A receptor-null) to confirm target specificity .
What computational methods predict the compound's activity and interactions?
Q. In Silico Tools :
- Molecular Docking : AutoDock Vina models triazolo-pyrazine binding to A₂A receptors (PDB: 3REY) .
- PASS Program : Predicts biological activity spectra (e.g., cerebroprotection probability = 0.892) based on structural descriptors .
- ADMET Prediction : SwissADME estimates blood-brain barrier penetration (e.g., BOILED-Egg model) and CYP450 interactions .
Limitation : Computational models may underestimate off-target effects; validate with experimental kinome profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
